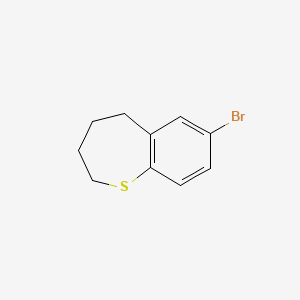

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3,4,5-tetrahydro-1-benzothiepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrS/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQXLDKPWMNLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC2=C(C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301271728 | |

| Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15084-57-8 | |

| Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15084-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301271728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 2,3,4,5 Tetrahydro 1 Benzothiepine

Retrosynthetic Analysis of the 1-Benzothiepine Core Structure

A logical retrosynthetic analysis of the target molecule, 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, suggests several viable synthetic pathways. The primary disconnection breaks the carbon-sulfur bond of the thiepine (B12651377) ring, leading to acyclic precursors. A key disconnection strategy involves the C4a-S bond, which points towards an intramolecular cyclization of a suitable aromatic thiol derivative.

Another significant disconnection is at the C5-C5a bond, which would be formed during an intramolecular Friedel-Crafts type reaction. This approach identifies 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-one as a key intermediate. This ketone can be retrosynthetically disconnected via an intramolecular Friedel-Crafts acylation of a 4-(arylthio)butyric acid derivative. The subsequent reduction of the ketone at position 5 would then yield the final tetrahydro-1-benzothiepine structure.

Furthermore, the bromine substituent on the aromatic ring can be considered. This leads to two main strategies: either introducing the bromine at a late stage onto a pre-formed 2,3,4,5-tetrahydro-1-benzothiepine ring or starting with an already brominated aromatic precursor, such as 4-bromothiophenol (B107966). Each of these retrosynthetic pathways offers distinct advantages and challenges in terms of reagent availability, reaction efficiency, and control of regioselectivity.

Approaches for Cyclization in Benzothiepine Ring Formation

The formation of the seven-membered thiepine ring is the cornerstone of the synthesis. Both intermolecular and intramolecular strategies can be employed to construct the core structure.

Intermolecular and Intramolecular Thioether Linkage Formation

One of the most direct methods for forming the benzothiepine ring is through the creation of a thioether linkage. An intermolecular approach could involve the reaction of a bifunctional electrophile with a thiophenol. For instance, the reaction of a 1,4-dihaloalkane with a thiophenolate could, in principle, lead to the desired ring system, although the formation of polymeric side products is a significant challenge.

A more controlled and widely used method is intramolecular cyclization. This typically involves a precursor that already contains the aromatic ring and the aliphatic chain. A common strategy is the intramolecular nucleophilic substitution of a terminal halide by a thiophenolate. For example, a 4-(halobutyl)thiophenol derivative can undergo cyclization upon treatment with a base to form the tetrahydro-1-benzothiepine ring.

Another powerful intramolecular approach is the radical cyclization of 1,6-dienes mediated by a thioacid. This method allows for the formation of five-membered rings with an exocyclic thioester, which can be further manipulated. While not directly forming a seven-membered ring, the principles of radical cyclization can be adapted to suitable precursors for benzothiepine synthesis.

Ring-Closing Reactions for the Seven-Membered Sulfur Heterocycle

Ring-closing reactions are a powerful tool for the synthesis of cyclic compounds, including seven-membered rings. While ring-closing metathesis (RCM) is a prominent method for forming carbocycles and nitrogen or oxygen-containing heterocycles, its application to sulfur-containing rings like benzothiepines is also recognized. masterorganicchemistry.com This would involve a precursor containing two terminal alkene functionalities, one attached to the aromatic ring and the other at the end of a sulfur-tethered alkyl chain. The use of Grubbs' or other ruthenium-based catalysts can facilitate the cyclization. researchgate.net

However, the most prevalent and arguably most efficient method for constructing the 2,3,4,5-tetrahydro-1-benzothiepin-5-one (B1596347) intermediate is through intramolecular Friedel-Crafts acylation. masterorganicchemistry.com This reaction involves the cyclization of a 4-(arylthio)butyric acid or its corresponding acyl chloride in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) or Lewis acids like aluminum chloride are commonly used to promote this cyclization. masterorganicchemistry.comresearchgate.net The resulting ketone is a versatile intermediate that can be readily reduced to the desired 2,3,4,5-tetrahydro-1-benzothiepine.

| Cyclization Method | Precursor Type | Typical Reagents | Key Intermediate |

| Intramolecular Nucleophilic Substitution | 4-(Halobutyl)thiophenol derivative | Base (e.g., NaH, K2CO3) | 2,3,4,5-Tetrahydro-1-benzothiepine |

| Intramolecular Friedel-Crafts Acylation | 4-(Arylthio)butyric acid | Polyphosphoric acid (PPA), AlCl3 | 2,3,4,5-Tetrahydro-1-benzothiepin-5-one |

| Ring-Closing Metathesis | Diene with sulfur tether | Grubbs' catalyst | Unsaturated benzothiepine derivative |

Regioselective Bromination Strategies and Introduction of the 7-Bromo Moiety

The introduction of the bromine atom at the 7-position of the benzothiepine ring requires careful consideration of the directing effects of the substituents and the choice of brominating agent.

Direct Bromination of Benzothiepine Precursors

The direct bromination of the pre-formed 2,3,4,5-tetrahydro-1-benzothiepine or its ketone precursor, 2,3,4,5-tetrahydro-1-benzothiepin-5-one, is a feasible approach. The thioether group in the tetrahydro-1-benzothiepine is an ortho-, para-director. Therefore, electrophilic bromination would be expected to occur at the positions ortho and para to the sulfur atom. The 7-position is para to the thioether linkage, making it a favorable site for bromination.

Standard brominating agents such as molecular bromine (Br2) in a suitable solvent like acetic acid or dichloromethane (B109758) can be employed. N-Bromosuccinimide (NBS) is another common and milder reagent for electrophilic bromination of aromatic compounds. The reaction conditions, including temperature and catalyst, can be optimized to favor the desired 7-bromo isomer. For instance, the bromination of related benzothiazepinone systems has been successfully achieved using NBS.

| Substrate | Brominating Agent | Typical Solvent | Expected Product |

| 2,3,4,5-Tetrahydro-1-benzothiepine | Br2 | Acetic Acid | 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine |

| 2,3,4,5-Tetrahydro-1-benzothiepin-5-one | NBS | Dichloromethane | 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-one |

Synthesis via Brominated Aromatic Starting Materials

An alternative and often more regioselective strategy is to start the synthesis with a commercially available or readily prepared brominated aromatic precursor. In this case, 4-bromothiophenol is the ideal starting material. The synthesis would then proceed by first alkylating the thiophenol with a suitable four-carbon chain containing a terminal functional group that can be used for cyclization.

For example, 4-bromothiophenol can be reacted with γ-butyrolactone in the presence of a base to yield 4-(4-bromophenylthio)butanoic acid. This intermediate can then undergo intramolecular Friedel-Crafts acylation, as described earlier, to directly form 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-one. The subsequent reduction of the ketone function, for instance using a Wolff-Kishner or Clemmensen reduction, would furnish the target molecule, 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine. This approach offers excellent control over the position of the bromine substituent from the outset.

Catalytic Transformations in the Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine

Catalysis offers a powerful toolkit for the construction of the 2,3,4,5-tetrahydro-1-benzothiepine core. Both metal-based and non-metal-based catalytic systems provide unique advantages in forming the seven-membered sulfur-containing ring.

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov While specific literature on the direct synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine using these methods is not extensively detailed, the application of established reactions like the Suzuki-Miyaura coupling can be proposed as a highly viable strategy. wikipedia.org

The Suzuki-Miyaura reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org A plausible synthetic route to 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine could involve an intramolecular Suzuki-Miyaura coupling. This approach would start with a suitably substituted aromatic precursor bearing both a bromine atom and a boronic acid (or ester) group, which would cyclize upon reaction with a sulfur source.

Alternatively, an intermolecular coupling approach could be envisioned. For instance, a Suzuki-Miyaura coupling could be used to attach a side chain to a brominated benzene (B151609) derivative, which is then followed by a separate ring-closing metathesis or other cyclization reaction to form the thiepine ring. The advantages of Suzuki coupling include its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of boronic acids. wikipedia.org

Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling Parameters

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Widely used, effective for cross-coupling reactions. mdpi.comnih.gov |

| Base | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step in the catalytic cycle. nih.govlibretexts.org |

| Solvent | Toluene, Dioxane, DMF | Common solvents for Suzuki reactions, chosen based on substrate solubility and reaction temperature. nih.gov |

| Organoboron Reagent | Arylboronic acid or ester | The key coupling partner for the organohalide. wikipedia.org |

This catalytic strategy represents a powerful and flexible approach for constructing the core structure of the target molecule.

In the quest for greener and more sustainable chemical processes, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. nih.govwjpps.com

Organocatalysis , which uses small organic molecules as catalysts, could potentially be applied to the synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, for instance, in the asymmetric construction of chiral intermediates. While direct applications for this specific synthesis are not widely reported, related reactions, such as organocatalytic Michael additions to form key precursors, are common in the synthesis of heterocyclic systems. youtube.com

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and efficiency under mild conditions. nih.govrsc.org The synthesis of structurally related tetrahydrobenzothiazepines has been achieved using imine reductases (IREDs), demonstrating the potential of biocatalysis in preparing seven-membered heterocycles. nih.gov A hypothetical biocatalytic approach to an intermediate for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine could involve the enzymatic reduction of a precursor like 7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-one. uni.lu This would offer a highly enantioselective route to a chiral version of the target compound.

Table 2: Potential Biocatalytic Approaches

| Biocatalyst Type | Reaction Type | Potential Application |

| Imine Reductase (IRED) | Asymmetric Reductive Amination | Synthesis of chiral amine precursors for the benzothiepine ring. nih.gov |

| Ketoreductase (KRED) | Asymmetric Carbonyl Reduction | Enantioselective reduction of a ketone precursor to a chiral alcohol. |

| Lipase | Kinetic Resolution | Resolution of a racemic mixture of a precursor alcohol or ester. nih.gov |

The application of these catalytic systems could lead to more sustainable and efficient synthetic routes. youtube.com

Synthetic Route Efficiency and Atom Economy Considerations

Evaluating the efficiency of a synthetic route goes beyond just the chemical yield. Green chemistry principles, particularly atom economy, provide a more holistic measure of a reaction's efficiency and environmental impact. wjpps.comjocpr.com

Atom economy is a theoretical calculation that measures the efficiency of a reaction by determining what percentage of the mass of the reactants is incorporated into the desired product. primescholars.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates that fewer atoms are wasted in the form of byproducts, leading to a more sustainable process. jocpr.comscranton.edu Addition reactions, for example, have a 100% atom economy in theory, as all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. primescholars.com

To illustrate, let's consider a hypothetical final step in a synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (MW: 243.16 g/mol ) via a substitution reaction from a precursor alcohol (e.g., 2,3,4,5-tetrahydro-1-benzothiepin-7-ol) and a brominating agent like N-Bromosuccinimide (NBS).

Table 3: Illustrative Atom Economy Calculation

| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms Incorporated in Product | Atoms in Byproduct |

| Precursor Alcohol | C₁₀H₁₂OS | 180.27 | C₁₀H₁₁S | OH |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | Br | C₄H₄NO₂ |

| Desired Product | C₁₀H₁₁BrS | 243.16 | - | - |

| Byproduct (Succinimide) | C₄H₅NO₂ | 99.09 | - | - |

Calculation:

% Atom Economy = [243.16 / (180.27 + 177.98)] x 100 ≈ 67.8%

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant mass is converted into a byproduct (succinimide), highlighting an area for potential process optimization. Designing synthetic routes with high atom economy, such as those employing catalytic addition or rearrangement reactions, is a key goal in modern organic synthesis. rsc.org

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 2,3,4,5 Tetrahydro 1 Benzothiepine

Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine serves as a versatile handle for the introduction of a wide range of functional groups through transition metal-catalyzed cross-coupling reactions. These reactions typically proceed via a catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. organic-chemistry.orgnih.gov For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, this reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 7-position. The general reaction involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be adapted for a variety of coupling partners. nih.govresearchgate.net For instance, the coupling of bromo-aryl compounds with different boronic acids has been shown to be effective using catalysts like Pd(PPh₃)₄ or preformed palladacycles in the presence of bases such as K₃PO₄ or Cs₂CO₃. nih.govlibretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 2-(4-Bromophenyl)benzofuran | Phenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | Good to Excellent mdpi.com |

| 2 | 2,5-dibromo-3-methylthiophene | Various arylboronic acids | Pd(PPh₃)₄ | - | - | Low to Moderate researchgate.net |

| 3 | ortho-bromoanilines | Benzylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 95 nih.gov |

| 4 | 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Tris(dibenzylideneacetone)palladium(0)/SPhos | K₃PO₄ | Toluene | - researchgate.net |

Heck, Sonogashira, and Stille Coupling Reactions

Other significant palladium-catalyzed cross-coupling reactions applicable to 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine include the Heck, Sonogashira, and Stille reactions.

The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) in the presence of a phosphine ligand and a base such as triethylamine. wikipedia.orgbeilstein-journals.org The stereoselectivity of the Heck reaction is a notable feature, often yielding the trans-substituted alkene. organic-chemistry.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes. organic-chemistry.orgwikipedia.org This reaction is characteristically co-catalyzed by palladium and copper(I) species in the presence of an amine base. organic-chemistry.orgwikipedia.org However, copper-free conditions have also been developed. rsc.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

The Stille coupling involves the reaction of the aryl bromide with an organotin compound. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.org Palladium catalysts such as Pd(PPh₃)₄ are commonly used. organic-chemistry.orgharvard.edu A significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Table 2: Overview of Heck, Sonogashira, and Stille Coupling Reactions with Aryl Bromides

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Forms substituted alkenes, often with trans selectivity. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine base | Synthesizes arylalkynes; can be performed under copper-free conditions. organic-chemistry.orgwikipedia.orgrsc.org |

| Stille | Organotin Reagent | Pd(PPh₃)₄ | Tolerates a wide range of functional groups, but tin reagents are toxic. organic-chemistry.orgwikipedia.org |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylamines from 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine. The development of various generations of phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of primary and secondary amines under increasingly mild conditions. wikipedia.org The choice of ligand and base is critical for the success of the reaction. rsc.org For example, the amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been successfully demonstrated, highlighting the applicability of this reaction to bromo-substituted heterocyclic systems. researchgate.net

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |

| 1 | Aryl Bromides | Secondary Amines | Pd PEPPSI catalyst system | - | Ball-milling rsc.org |

| 2 | Aryl Chlorides | Primary Amines | Pd₂(dba)₃ / Brettphos | NaOtBu | Toluene libretexts.org |

| 3 | 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | DHPHAzSi acceptors | - | - | - researchgate.net |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring System

The benzene ring of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine is susceptible to electrophilic aromatic substitution, a fundamental reaction class for the functionalization of aromatic compounds. byjus.com The position of substitution is dictated by the directing effects of the existing substituents on the ring.

Directing Effects of the Sulfur and Bromine Substituents

The regiochemical outcome of electrophilic aromatic substitution on the benzothiepine ring is controlled by the interplay of the electronic effects of the bromine atom and the cyclic thioether moiety.

Bromine Substituent: Halogens are generally considered deactivating yet ortho, para-directing groups. libretexts.org The deactivation arises from the electron-withdrawing inductive effect of the electronegative halogen, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene itself. libretexts.org However, the lone pairs on the bromine atom can be donated to the ring through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.org

Cyclic Thioether Moiety: The sulfur atom of the tetrahydrothiepine ring behaves as an activating, ortho, para-directing group. The alkyl portion of the ring is weakly electron-donating through an inductive effect. More significantly, the lone pairs on the sulfur atom can participate in resonance with the aromatic π-system, increasing the electron density at the ortho and para positions relative to the sulfur atom.

Regioselectivity and Reaction Pathways

In 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, the positions ortho and para to the strongly activating thioether group are C8 and C6, respectively. The positions ortho and para to the bromine atom are C6 and C8, and the C-H at the position para to the bromine is already substituted with the thioether-containing ring. Thus, both substituents direct incoming electrophiles to the C6 and C8 positions.

Studies on the nitration of analogous 7-bromo-substituted 1,5-benzodiazepinones have shown that electrophilic substitution can occur at both the C8 and C9 positions (equivalent to C6 and C8 in the benzothiepine system), sometimes leading to a mixture of isomers. researchgate.net The precise ratio of these products would depend on the specific electrophile and the reaction conditions. The formation of the σ-complex, or arenium ion, is a key intermediate in these reactions, and its stability, which is influenced by the substituents, is often the rate-determining factor. nih.govresearchgate.net For activated systems, the transition state leading to the formation of a reaction complex can be rate-determining. nih.govd-nb.info

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine

| Position | Directing Effect of Thioether | Directing Effect of Bromine | Predicted Outcome |

| C6 | para (activating) | ortho (deactivating, o,p-directing) | Favorable site for substitution |

| C8 | ortho (activating) | ortho (deactivating, o,p-directing) | Favorable site for substitution |

Oxidative Transformations of the Sulfur Atom

The sulfur atom in the tetrahydro-1-benzothiepine ring is susceptible to oxidation, leading to the formation of corresponding sulfoxide (B87167) and sulfone derivatives. These transformations not only alter the electronic and steric properties of the molecule but can also introduce chirality at the sulfur center.

The oxidation of the sulfide (B99878) in 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine to a sulfoxide and subsequently to a sulfone can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

For the synthesis of the corresponding 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine-1-oxide (sulfoxide) , mild and selective oxidizing agents are typically employed. Reagents such as sodium periodate (B1199274) (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) are often used. The reaction is generally carried out at low temperatures to prevent over-oxidation to the sulfone.

Further oxidation to the 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dioxide (sulfone) requires stronger oxidizing agents or harsher reaction conditions. Common reagents for this transformation include excess hydrogen peroxide (H₂O₂) in acetic acid, potassium permanganate (B83412) (KMnO₄), or Oxone® (potassium peroxymonosulfate). researchgate.net For instance, the oxidation of analogous 4H-1,4-benzothiazines to their corresponding sulfones has been successfully carried out using 30% hydrogen peroxide in glacial acetic acid. researchgate.net

Table 1: Proposed Oxidizing Agents for Sulfoxide and Sulfone Synthesis

| Target Compound | Proposed Reagent(s) | Typical Conditions |

| 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine-1-oxide | 1. m-CPBA (1 equiv.)2. NaIO₄ | 1. CH₂Cl₂, 0 °C to rt2. MeOH/H₂O, rt |

| 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dioxide | 1. H₂O₂ (excess) / Acetic Acid2. Oxone® | 1. Reflux2. MeOH/H₂O, rt |

This table presents plausible reaction conditions based on general procedures for sulfide oxidation.

The oxidation of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine to its sulfoxide introduces a stereogenic center at the sulfur atom, leading to the possibility of enantiomeric or diastereomeric products. Achieving stereocontrol in such oxidations is a significant area of synthetic research.

The use of chiral oxidizing agents or catalysts can induce asymmetry in the formation of the sulfoxide. Modified Sharpless or Jacobsen-Katsuki epoxidation conditions, adapted for sulfide oxidation, represent potential strategies. For example, titanium-tartrate complexes or chiral manganese-salen complexes in the presence of an oxidant could facilitate enantioselective oxidation.

Ring Contraction and Expansion Reactions of the Thiepine (B12651377) Core

The seven-membered thiepine ring of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine can undergo ring contraction to form more stable five- or six-membered heterocyclic systems. Conversely, ring expansion reactions, although less common, could provide access to larger ring systems.

Ring contraction of 1-benzothiepin derivatives to furnish 1-benzothiophen derivatives has been reported. rsc.org This transformation can be initiated by various stimuli, including the action of nucleophiles or oxidizing agents. beilstein-journals.orgnih.gov For instance, treatment of a related 1-benzothiepin with a brominating agent could lead to an intermediate that, upon treatment with a base, undergoes elimination and subsequent rearrangement to a more stable benzothiophene (B83047) derivative. rsc.org The driving force for such a contraction is often the formation of a more stable aromatic thiophene (B33073) ring.

Ring expansion of heterocyclic systems can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement or diazomethane (B1218177) insertion reactions. While specific examples for the 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine system are not documented, analogous transformations in other sulfur-containing heterocycles suggest potential pathways. nih.govrsc.org For example, a photochemical approach has been shown to mediate the ring expansion of thietane (B1214591) heterocycles to thiolanes. rsc.org

Table 2: Potential Ring Transformation Reactions

| Transformation | Potential Reagent/Condition | Product Type |

| Ring Contraction | 1. NBS, then Base2. Pummerer Rearrangement Conditions (for sulfoxide) | Substituted 1-Benzothiophene |

| Ring Expansion | Diazomethane (CH₂N₂) | Eight-membered ring system |

This table outlines hypothetical reaction pathways based on known transformations of related heterocyclic systems.

Functional Group Interconversions at Other Positions

The bromine atom on the aromatic ring of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine serves as a versatile handle for a variety of functional group interconversions, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that could be employed include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond, introducing alkyl, alkenyl, or aryl substituents.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce a vinyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl derivatives.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install an alkynyl group.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

These reactions would allow for the synthesis of a diverse library of derivatives of the 2,3,4,5-tetrahydro-1-benzothiepine scaffold, enabling the exploration of structure-activity relationships in various contexts. The reactivity of the bromo substituent is influenced by the electron-donating nature of the sulfur-containing ring.

Furthermore, the methylene (B1212753) groups within the tetrahydrothiepine ring could potentially be functionalized through radical halogenation or other C-H activation strategies, although selectivity might be a challenge.

Computational and Theoretical Studies of 7 Bromo 2,3,4,5 Tetrahydro 1 Benzothiepine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, these methods can predict its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic energy of molecules. In the case of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms. The bromine atom at the 7-position on the benzene (B151609) ring is expected to have a significant impact on the electronic distribution due to its electronegativity and size.

Computational studies on related benzothiazepine (B8601423) and benzoxathiepine derivatives have successfully utilized DFT methods, often with the B3LYP functional and a 6-31G* or higher basis set, to obtain accurate geometric parameters. researchgate.net For the title compound, we can anticipate that the C-Br bond length and the electronic landscape of the aromatic ring will be key parameters determined by DFT. The presence of the bromine atom would also subtly influence the bond lengths and angles within the tetrahydrothiepine ring.

| Parameter | Predicted Value Range (Based on Analogs) | Methodology |

| C-S bond length | 1.80 - 1.85 Å | DFT (B3LYP/6-31G) |

| C-C (aliphatic) bond length | 1.52 - 1.56 Å | DFT (B3LYP/6-31G) |

| C-C (aromatic) bond length | 1.38 - 1.41 Å | DFT (B3LYP/6-31G) |

| C-Br bond length | ~1.90 Å | DFT (B3LYP/6-31G) |

| Total Energy | Dependent on specific conformer | DFT (B3LYP/6-31G*) |

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT methods. The actual values for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom, while the LUMO will likely be distributed over the aromatic system. The bromine atom, being an electron-withdrawing group, will lower the energy of both the HOMO and LUMO. A smaller HOMO-LUMO gap suggests a more reactive molecule. Studies on substituted benzothiazoles have shown that the nature of the substituent significantly affects the HOMO-LUMO gap and, consequently, the reactivity. mdpi.com

| Orbital/Parameter | Predicted Characteristics for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine |

| HOMO | Localized on the benzothiepine core, particularly the sulfur atom and the aromatic ring. |

| LUMO | Distributed across the aromatic system. |

| HOMO-LUMO Gap | Expected to be moderate, indicating reasonable stability but with potential for reactivity. |

| Reactivity Prediction | The sulfur atom could act as a nucleophilic center, while the aromatic ring could be susceptible to electrophilic or nucleophilic aromatic substitution depending on the reaction conditions. |

Conformational Analysis and Dynamics

Seven-membered rings are known for their conformational flexibility. They can exist in various forms, such as chair, boat, and twist-boat conformations. The specific preferred conformation of the tetrahydrothiepine ring in the title compound will be determined by a balance of factors including ring strain, torsional strain, and non-bonded interactions.

Conformational analysis of related benzodioxepine and benzoxathiepine derivatives has been investigated using a combination of ¹H NMR spectroscopy, X-ray crystallography, and computational modeling. researchgate.net These studies have revealed that the seven-membered rings in these systems often adopt puckered conformations. For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, it is likely that the ring exists in a dynamic equilibrium between two or more low-energy conformations.

The different conformations of the seven-membered ring are separated by energy barriers. Computational methods can be used to map out the potential energy surface of the molecule as the ring flexes, identifying the stable conformers (energy minima) and the transition states between them (saddle points). The height of the energy barrier to interconversion determines how readily the ring can flip from one conformation to another.

For analogous systems, these energy barriers are often low enough to allow for rapid interconversion at room temperature. This conformational dynamism is an important feature of the molecule's behavior.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, this could involve modeling its synthesis or its participation in further chemical transformations. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. While specific reaction modeling for this compound is not readily found, the principles can be applied to predict its reactivity in various chemical environments. For instance, the bromine atom on the aromatic ring could be a site for cross-coupling reactions, and the sulfur atom could be oxidized. Computational modeling could help to predict the feasibility and selectivity of such reactions.

Transition State Localization and Activation Energy Calculation

Understanding the reaction mechanisms involving a compound is fundamental to predicting its stability and reactivity. Transition state theory is a cornerstone of this understanding, and computational methods are instrumental in locating transition state structures and calculating their associated activation energies.

For reactions involving heterocyclic rings like the thiepine (B12651377) in 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, computational methods such as Density Functional Theory (DFT) can be employed to map out the potential energy surface of a reaction. For instance, in a study on the dimerization of benzothiet-2-one, a related sulfur-containing heterocycle, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to locate the transition structures. cas.cz The calculations revealed that the proposed intermediate ketene (B1206846) has no gas-phase barrier to ring closure to form the thiolactone. cas.cz

A similar approach could be applied to potential reactions of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, such as oxidation, reduction, or ring-opening reactions. The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the difference in energy between the reactants and the transition state. This information is invaluable for predicting reaction rates and identifying the most favorable reaction pathways.

Table 1: Representative Activation Energies for Reactions of Analogous Sulfur Heterocycles

| Reaction Type | Analogous Compound | Computational Method | Activation Energy (kcal/mol) | Reference |

| Dimerization | Benzothiet-2-one | B3LYP/6-31G(d,p) | Not applicable (no barrier) | cas.cz |

Note: This table presents data from an analogous compound due to the lack of specific data for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), can be used to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes the reactants, transition state, and products.

For instance, a computational analysis of solvent effects on NMR spectroscopy demonstrated that including the first solvation sphere in calculations provides satisfactory corrections to vacuum values. cas.cz Molecular dynamics simulations have also been used to study the solution behavior of molecules, showing that strong interactions with the solvent can prevent the formation of dimers and influence the crystallization process. youtube.com

In the context of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, the polarity of the solvent could influence the conformational flexibility of the seven-membered thiepine ring and the accessibility of the bromine and sulfur atoms for reaction. By performing calculations in different solvent environments (e.g., polar protic, polar aprotic, and nonpolar), it is possible to predict how the reaction pathways and activation energies might change, thus guiding the selection of optimal reaction conditions.

Table 2: Predicted Impact of Solvent Polarity on a Hypothetical Reaction of a Benzothiepine Derivative

| Solvent | Dielectric Constant | Predicted Effect on Activation Energy | Predicted Effect on Reaction Rate |

| Water | 78.4 | Lowered for polar transition states | Increased |

| Acetonitrile | 37.5 | Moderately lowered | Moderately increased |

| Dichloromethane (B109758) | 8.9 | Slightly lowered | Slightly increased |

| Hexane | 1.9 | Minimal effect | Minimal change |

Note: This table is a hypothetical representation based on general principles of solvent effects and is not based on specific calculations for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Structural Verification

Computational methods are highly effective in predicting spectroscopic data, which is essential for the structural elucidation and verification of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. For aromatic and heterocyclic compounds, these calculations can accurately predict the chemical shifts of both protons (¹H) and carbon-13 (¹³C). researchgate.net The effect of the bromine substituent on the chemical shifts of the aromatic ring in 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine can be predicted, with the understanding that the bromine atom will influence the electronic environment of the neighboring carbon and hydrogen atoms. For example, in 2-bromobutane, the carbon atom directly bonded to the bromine has a chemical shift of 53.4 ppm. researchgate.net

Table 3: Predicted Spectroscopic Data for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine

| Spectroscopy | Predicted Parameter | Predicted Value/Range |

| ¹³C NMR | Chemical Shift of Carbon bonded to Bromine | ~115-125 ppm |

| ¹H NMR | Chemical Shift of Aromatic Protons | ~7.0-7.5 ppm |

| IR | C-S Stretch | ~600-800 cm⁻¹ |

| IR | C-Br Stretch | ~500-650 cm⁻¹ |

Note: These are estimated values based on typical ranges for similar structural motifs and require specific computational studies for accurate prediction.

Molecular Docking and Dynamics Simulations with Biological Targets (for in vitro mechanistic insight)

Given the prevalence of benzothiepine and benzothiazepine scaffolds in medicinally active compounds, it is plausible that 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine could exhibit biological activity. nih.govjksus.orgaraijournal.comnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools to explore the potential interactions of a ligand with a biological target, such as an enzyme or a receptor.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, providing insights into the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For instance, studies on 1,5-benzothiazepine (B1259763) derivatives have identified potential therapeutic targets through inverse docking, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dimethylglycine dehydrogenase (DMGDH). jksus.orgnih.gov Another study on 1,5-benzothiazepine derivatives as potential inhibitors of Glucosamine-6-phosphate synthase (G6PS) reported binding energies ranging from -7.35 to -9.99 kcal/mol. araijournal.com

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the interactions in a solvated environment and can be used to calculate binding free energies, which are more accurate predictors of binding affinity than docking scores alone.

Table 4: Representative Molecular Docking Results for Analogous Benzothiazepine Derivatives

| Target Protein | Analogous Ligand Class | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| α-Glucosidase | 2,3-Dihydro-1,5-benzothiazepines | - | Not specified | nih.gov |

| Glucosamine-6-phosphate synthase | 1,5-Benzothiazepines | -7.35 to -9.99 | Not specified | araijournal.com |

| 4-hydroxyphenylpyruvate dioxygenase | 1,5-Benzothiazepines | Not specified | Not specified | jksus.orgnih.gov |

Note: This table presents data from analogous compounds and is intended to be illustrative of the types of results obtained from molecular docking studies.

Synthesis and Structure Activity Relationship Sar Studies of 7 Bromo 2,3,4,5 Tetrahydro 1 Benzothiepine Derivatives

Design Principles for Novel Benzothiepine Analogs

The design of novel analogs based on the 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine scaffold is rooted in established medicinal chemistry principles. The primary goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties against specific biological targets. Key targets for related sulfur-containing heterocyclic compounds include transporters like the apical sodium-dependent bile acid transporter (ASBT) and nuclear receptors such as the retinoic acid receptor-related orphan receptor γt (RORγt). nih.govnih.govhuji.ac.il

The design strategy often begins with the core scaffold, which is hypothesized to fit within the binding site of a target protein. The benzothiepine core itself provides a foundation of size, shape, and lipophilicity. The design process then proceeds by:

Probing Lipophilic and Hydrophilic Pockets: Introducing substituents at various positions to interact with corresponding pockets in the target's binding site.

Vectorial Exploration: Utilizing the bromine atom at the 7-position as a defined point for chemical elaboration, allowing for the extension of substituents into specific regions of the binding site.

Pharmacophore-Based Design: Aligning the scaffold with known pharmacophore models of inhibitors for targets like ASBT or RORγt. For instance, a model for ASBT inhibitors includes hydrogen bond acceptors and hydrophobic features which can be incorporated into the benzothiepine design. nih.gov

Systematic Substitution on the Benzene (B151609) and Thiepine (B12651377) Rings

Systematic substitution is crucial for building a comprehensive SAR profile. Modifications are typically made to both the aromatic benzene portion and the saturated thiepine ring to understand their respective contributions to biological activity.

Benzene Ring Substitution: Beyond the key bromine at the C7 position, other positions on the benzene ring (e.g., C6, C8, C9) can be substituted with a range of electronically and sterically diverse groups. Common modifications include small alkyl groups (methyl, ethyl), electron-donating groups (methoxy), and electron-withdrawing groups (halogens, trifluoromethyl). These changes can modulate the electronic properties of the aromatic ring and create new interactions with the target protein.

Thiepine Ring Substitution: The saturated C2, C3, C4, and C5 positions of the thiepine ring can be substituted to alter the molecule's conformational preferences and introduce new interaction points. For example, gem-dimethyl substitution at one of the positions could introduce a conformational lock, while adding polar groups like a hydroxyl or carbonyl could probe for hydrogen bonding opportunities within the binding site.

Derivatization via the Bromine Moiety for Enhanced Biological Interaction

The 7-bromo substituent is a cornerstone of the design strategy, acting as a versatile precursor for a wide array of derivatization reactions, primarily through palladium-catalyzed cross-coupling. mdpi.com This allows for the strategic introduction of larger and more complex chemical groups to probe the target binding site more extensively.

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful methods used, reacting the 7-bromo group with various boronic acids or esters. mdpi.comscielo.br This reaction can install a diverse range of aryl and heteroaryl moieties. Introducing these planar, aromatic systems can lead to beneficial π-π stacking or hydrophobic interactions within the protein's binding pocket.

Sonogashira Coupling: This reaction introduces alkyne groups, which can be used as rigid linkers to other functional groups or to interact with specific residues in the target.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines, which can serve as key hydrogen bond donors or acceptors and significantly alter the polarity and basicity of the analog.

These derivatization techniques transform the simple bromo-substituted core into a library of complex molecules, each designed to test a specific hypothesis about the molecular recognition requirements of the biological target.

Structure-Activity Relationships (SAR) in in vitro Biological Target Binding and Modulation

The data generated from testing the systematically designed analogs allows for the development of a detailed SAR profile, correlating specific structural features with biological activity.

For a target like RORγt, which has a large lipophilic binding pocket, the SAR often reveals a strong dependence on the size and nature of the substituent at the 7-position. nih.gov Inverse agonists of RORγt function by destabilizing the active conformation of the receptor. nih.gov The following representative data illustrates how affinity might be modulated.

| Compound | Structure (7-Substituent, R) | RORγt Binding IC50 (nM) |

|---|---|---|

| 1 | -Br (Parent) | >1000 |

| 2 | -Phenyl | 150 |

| 3 | -4-Fluorophenyl | 85 |

| 4 | -4-Methoxyphenyl | 120 |

| 5 | -Thiophen-2-yl | 95 |

| 6 | -Pyridin-4-yl | 70 |

From this illustrative data, an initial SAR can be deduced:

Derivatization of the 7-bromo group (Compound 1) via Suzuki coupling to introduce an aromatic ring (Compounds 2-6) significantly improves binding affinity.

Introducing an electron-withdrawing fluorine atom on the phenyl ring (Compound 3 vs. 2) is beneficial, suggesting a specific electronic or polar interaction.

A nitrogen atom in the aromatic ring (Compound 6) further enhances potency, possibly by acting as a hydrogen bond acceptor.

For transporters like ASBT, inhibitors prevent the reuptake of bile acids from the intestine. nih.gov SAR studies on related benzothiazepine (B8601423) inhibitors have shown that potency is highly sensitive to the nature of the substituents on the heterocyclic core. nih.gov A similar investigation of 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine derivatives could yield the following SAR trends.

| Compound | Structure (7-Substituent, R) | ASBT Inhibition IC50 (nM) |

|---|---|---|

| 1 | -Br (Parent) | 520 |

| 7 | -Phenyl | 98 |

| 8 | -Naphthyl | 35 |

| 9 | -Biphenyl | 22 |

| 10 | -CH2-Ph | 250 |

Key insights from this representative data include:

Increasing the size and lipophilicity of the aromatic system at the 7-position (Compounds 8 and 9 vs. 7) dramatically increases inhibitory potency, suggesting a large hydrophobic pocket in the binding site.

Introducing flexibility with a methylene (B1212753) linker (Compound 10) is detrimental to activity, indicating that a rigid, direct connection of the aromatic system to the core is optimal for fitting into the binding site.

RORγt Modulation: The ligand-binding pocket of RORγt is large (approx. 940 ų) and predominantly lipophilic. nih.gov However, studies on related modulators have identified key hydrophilic regions, such as those involving residues Cys320-Glu326 and Arg364-Phe377, that are crucial for activity. nih.govnih.govethz.ch For the 7-substituted benzothiepine analogs, the core scaffold likely occupies the main lipophilic pocket. An aryl or heteroaryl group introduced at the 7-position via Suzuki coupling could extend into a hydrophobic sub-pocket, while polar functionalities on that aryl ring (e.g., the nitrogen in a pyridine (B92270) ring) could form critical hydrogen bonds with the hydrophilic residues, thereby stabilizing the ligand-receptor complex and inducing the conformational change associated with inverse agonism. nih.gov

ASBT Modulation: ASBT functions by co-transporting sodium ions and bile acids. huji.ac.ilnih.gov Inhibition can occur by blocking the bile acid binding site. Molecular dynamics simulations of bacterial ASBT have provided insights into the translocation pathway and ion-binding sites. huji.ac.ilnih.gov Benzothiepine-based inhibitors likely act as competitive antagonists that occupy the substrate binding pocket. The SAR data suggests that the benzothiepine core serves as an anchor, while large, hydrophobic substituents introduced at the 7-position are critical for achieving high-affinity binding, likely by occupying the space normally filled by the steroid core of bile acids. The precise orientation within this site, dictated by the rigid connection to the 7-position, appears essential for potent inhibition.

Impact of Stereochemistry on Biological Activity

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific research into the synthesis, structure-activity relationships (SAR), and the impact of stereochemistry on the biological activity of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine and its derivatives. The primary chemical database, PubChem, which aggregates information from a multitude of sources, currently holds no literature data for this specific compound. uni.lu This suggests that the stereochemical influence on the biological interactions of this particular heterocyclic system remains an unexplored area of medicinal chemistry.

While direct studies on 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine are not available, the principles of stereochemistry's role in pharmacology are well-established. For many biologically active molecules, the three-dimensional arrangement of atoms is critical for molecular recognition by protein targets such as receptors, enzymes, and ion channels. Enantiomers, which are non-superimposable mirror images of a chiral molecule, frequently exhibit different pharmacological and toxicological profiles.

In related but structurally distinct heterocyclic systems, the significance of stereoisomerism has been demonstrated. For instance, studies on derivatives of 4,5,6,7-tetrahydro-benzothiophene have shown that specific spatial arrangements are crucial for their modulatory activity on nuclear receptors like RORγt. nih.gov Similarly, research into the isomers of 3-Br-acivicin has highlighted that only specific stereoisomers display significant antiplasmodial activity, suggesting that stereoselective uptake and target binding are key determinants of their biological effect. mdpi.comnih.govnih.gov These examples underscore the general principle that stereochemistry is a pivotal factor in the development of therapeutic agents.

Given the lack of specific data for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, any discussion on the impact of its stereochemistry on biological activity would be purely speculative. Future research, including the chiral synthesis and separation of its enantiomers, followed by rigorous biological evaluation, would be necessary to elucidate these critical structure-activity relationships.

Data Tables

Due to the absence of specific research on the biological activity of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine derivatives, no data tables of research findings can be provided.

Advanced Spectroscopic and Analytical Techniques for Characterization of 7 Bromo 2,3,4,5 Tetrahydro 1 Benzothiepine and Its Reactivity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, with its combination of an aromatic ring and a flexible seven-membered heterocyclic ring, advanced NMR techniques are essential for unambiguous structural assignment and for studying its dynamic behavior in solution.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and electronic environment of protons and carbons, complex structures often result in overlapping signals that are difficult to assign. Multi-dimensional NMR experiments resolve this by correlating signals across two dimensions, revealing connectivity between atoms. mdpi.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, COSY would reveal the sequence of protons in the tetrahydrothiepine ring, for example, showing correlations between the protons at C2 and C3, and between C3 and C4.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning carbon resonances based on their known proton assignments. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. For instance, the protons on C5 would show a correlation to the aromatic quaternary carbon C5a, and the protons on C2 would show a correlation to the quaternary carbon C10a, confirming the fusion of the two rings. mdpi.com

The following table outlines the expected, hypothetical NMR data for the complete assignment of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine.

| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2 | ~2.9 (t) | ~33 | C3, C10a |

| C3 | ~2.0 (m) | ~30 | C2, C4, C5 |

| C4 | ~2.8 (t) | ~35 | C3, C5, C5a |

| C5 | ~3.1 (t) | ~38 | C4, C5a, C6 |

| C6 | 7.2 (d) | 129 | C5, C7, C10a |

| C7 | - | 120 (quaternary C-Br) | - |

| C8 | 7.3 (dd) | 132 | C6, C10, C7 |

| C9 | 7.0 (d) | 130 | C5a, C8 |

| C5a | - | 138 (quaternary) | - |

| C10a | - | 141 (quaternary) | - |

Note: This is a representative table based on known chemical shift ranges and correlation patterns. Actual experimental values may vary.

The seven-membered thiepine (B12651377) ring is not planar and exists in a dynamic equilibrium between different conformations. Similar to related heterocyclic systems like tetrahydro-1,4-benzothiazepines, this compound is expected to exist primarily in two puckered, chair-like conformers that interconvert rapidly at room temperature. rsc.org This process is known as ring inversion.

Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures. fu-berlin.de

At high temperatures, the ring inversion is fast on the NMR timescale, and the signals for the axial and equatorial protons on a given carbon atom are averaged, appearing as a single signal.

As the temperature is lowered, the rate of interconversion slows down. At a certain point (the coalescence temperature), the signal broadens significantly.

At very low temperatures, the interconversion becomes slow enough that separate signals for the distinct axial and equatorial protons can be observed. rsc.org

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. For analogous seven-membered heterocyclic rings, these energy barriers are typically around 10 kcal/mol. rsc.org This information is critical for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is exceptionally sensitive and provides the molecular weight of the compound and, through fragmentation, clues about its structure.

In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, key fragmentation pathways would likely include:

Loss of the bromine atom: The C-Br bond is relatively weak, and a fragment corresponding to the loss of a bromine radical (⁷⁹Br or ⁸¹Br) would be expected.

Cleavage of the thiepine ring: The seven-membered ring can undergo cleavage, particularly alpha to the sulfur atom or the benzene (B151609) ring, leading to the formation of stable carbocations or radical cations. miamioh.edu

Retro-Diels-Alder (RDA) reaction: Though less common in this specific ring system, RDA-type fragmentations of the heterocyclic ring could occur, leading to the expulsion of a neutral molecule like ethene.

Analyzing these fragments allows chemists to confirm the presence of key structural motifs, such as the bromo-substituted benzene ring and the tetrahydrothiepine moiety.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion to four or more decimal places. This extreme accuracy allows for the determination of the elemental formula of the molecule and its fragments. Since every isotope has a precise mass, the exact mass of a molecule is unique to its specific atomic composition. uni.lu

For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine (C₁₀H₁₁BrS), the presence of bromine and sulfur, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³²S/³⁴S), creates a distinctive signature in the mass spectrum.

The table below shows predicted HRMS data for various adducts of the parent molecule. The ability to measure an experimental mass that matches one of these predicted values to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula.

| Adduct Type | Formula | Predicted m/z (Da) |

| [M+H]⁺ | C₁₀H₁₂BrS⁺ | 242.98377 |

| [M+Na]⁺ | C₁₀H₁₁BrNaS⁺ | 264.96571 |

| [M]⁺ | C₁₀H₁₁BrS⁺ | 241.97594 |

| [M-H]⁻ | C₁₀H₁₀BrS⁻ | 240.96921 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific bonds and functional groups absorb infrared radiation or scatter light at characteristic frequencies (wavenumbers), providing a quick and non-destructive way to identify their presence.

For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, the key expected vibrational bands would be:

| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) | Notes |

| Aromatic Ring | C-H stretch | IR/Raman | 3100 - 3000 | |

| C=C stretch | IR/Raman | 1600 - 1450 | A series of sharp bands | |

| C-H out-of-plane bend | IR | 900 - 675 | Pattern is diagnostic of substitution | |

| Aliphatic Chain | C-H stretch | IR/Raman | 3000 - 2850 | Strong bands from CH₂ groups |

| CH₂ bend | IR | ~1465 | ||

| Thioether | C-S stretch | IR/Raman | 700 - 600 | Can be weak |

| Bromo-Aryl | C-Br stretch | IR/Raman | 600 - 500 |

These techniques are particularly useful for monitoring reactions. For example, if 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine were to be oxidized at the sulfur atom to form a sulfoxide (B87167), a new, very strong IR band would appear in the 1050-1030 cm⁻¹ region, corresponding to the S=O stretch. Similarly, if the bromine atom were replaced in a substitution reaction, the characteristic C-Br band would disappear. This allows for real-time or at-line analysis of reaction progress.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Structural Features:

The crystal structure of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine would be expected to reveal key features of its seven-membered thiepine ring. The conformation of this ring (e.g., boat, twist-boat) would be determined, along with the precise dihedral angles. The position of the bromine atom on the benzene ring would be unequivocally confirmed. Furthermore, intermolecular interactions in the crystal lattice, such as C-H···π or Br···S contacts, could be identified, providing a deeper understanding of its solid-state packing.

For instance, in the structural analysis of related benzothiazepine (B8601423) derivatives, X-ray crystallography confirmed the participation of a hydroxyl group in intramolecular hydrogen bonding. mdpi.com Similarly, for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, any significant intermolecular forces would be clearly elucidated.

A hypothetical table of crystallographic data that could be obtained for 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C10H11BrS |

| Formula Weight | 243.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.493 |

| Absorption Coefficient (mm⁻¹) | 3.872 |

| F(000) | 488 |

Chromatographic Techniques for Purity Assessment and Reaction Product Isolation (HPLC, GC-MS)

Chromatographic techniques are indispensable for verifying the purity of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine and for separating it from starting materials, byproducts, and other impurities in a reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, a reversed-phase HPLC method would likely be the most effective approach. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The purity of a sample is determined by injecting a solution of the compound into the HPLC system. A pure compound will ideally show a single peak in the resulting chromatogram. The area of the peak is proportional to the concentration of the compound. By comparing the retention time of the main peak with that of a known reference standard, the identity of the compound can be confirmed. The presence of additional peaks would indicate impurities, and their relative peak areas can be used to estimate the purity of the sample.

For preparative applications, the eluent corresponding to the peak of interest can be collected, allowing for the isolation of the pure compound. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the analysis of a similar compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, demonstrating the utility of LC-based methods for brominated aromatic compounds. researchgate.net

A hypothetical set of HPLC conditions for the analysis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine is provided in the table below.

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful combination of two analytical techniques that is well-suited for the analysis of volatile and thermally stable compounds. 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, with a predicted boiling point amenable to GC analysis, can be effectively characterized using this method.

In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

The gas chromatogram provides information on the purity of the sample, similar to HPLC. The mass spectrum, however, provides definitive structural information. For 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, the mass spectrum would be expected to show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for the M and M+2 peaks), confirming its presence. The fragmentation pattern would also provide clues about the structure of the molecule. For instance, the analysis of related benzodiazepinone structures has utilized GC-MS for characterization. nih.gov

A hypothetical set of GC-MS parameters for the analysis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine is outlined in the table below.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-500 amu |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Applications of 7 Bromo 2,3,4,5 Tetrahydro 1 Benzothiepine in Synthetic Strategy and Medicinal Chemistry Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of a bromine atom on the aromatic ring of the 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine scaffold renders it a highly valuable intermediate in the synthesis of more complex molecules. The bromo-substituent serves as a versatile chemical handle, enabling a variety of subsequent chemical transformations. This reactivity is crucial for building molecular complexity and accessing a diverse range of derivatives.

The presence of the bromine atom facilitates numerous cross-coupling reactions, which are fundamental to modern organic synthesis. For instance, brominated aromatic compounds are common substrates for palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings. mdpi.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of various functional groups to the benzothiepine core. This capability is instrumental in creating libraries of compounds for screening purposes in drug discovery.

Furthermore, the bromine atom enhances the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or under specific reaction conditions. mdpi.com This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate novel derivatives with potentially unique biological activities. A study on a related brominated benzothiazepine (B8601423) derivative demonstrated its successful use as a precursor in a subsequent metal-catalyzed cross-coupling reaction to yield a more complex structure. researchgate.net

Development of Novel Synthetic Pathways Utilizing its Reactivity Profile

The unique reactivity profile of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepine, conferred by the bromo-substituent, provides a platform for the development of novel synthetic pathways. Chemists can exploit the bromine atom's ability to participate in various transformations to design efficient and innovative routes to target molecules. For example, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b] nih.govchemimpex.comthiazepin-4(5H)-one involves a bromination step, followed by a metal-catalyzed cross-coupling reaction, highlighting how a brominated intermediate is pivotal in the synthetic sequence. researchgate.net

The reactivity of the bromine atom can be modulated by the choice of catalyst, ligands, and reaction conditions, allowing for selective transformations. This selectivity is crucial when multiple reactive sites are present in a molecule. Research into the reactivity of other brominated heterocyclic systems has shown that the bromine atom can direct lithiation or metal-halogen exchange, providing an alternative route to functionalization. This opens up possibilities for introducing a different set of functional groups compared to those accessible via cross-coupling reactions.

Contribution to Lead Compound Discovery in Medicinal Chemistry (Pre-Clinical Stage)

The 2,3,4,5-tetrahydro-1-benzothiepine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. The introduction of a bromine atom at the 7-position further enhances its potential in the discovery of new lead compounds. Halogen atoms, like bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding. evitachem.com

The tetrahydro-benzothiepine framework serves as an excellent scaffold for the rational design of ligands aimed at specific biological targets. Its three-dimensional structure can be systematically modified to optimize interactions with the binding sites of proteins.

A notable example, though on a closely related core, is the discovery of derivatives of 4,5,6,7-tetrahydro-benzothiophene as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key target for inflammatory and autoimmune diseases. nih.gov In these studies, the saturated tetrahydro-thiophene ring was identified as a crucial moiety for interacting with the hydrophobic pocket of the receptor. nih.gov The 7-bromo-2,3,4,5-tetrahydro-1-benzothiepine scaffold offers a similar foundation upon which to build. The bromine atom provides a vector for further chemical modification, allowing for the exploration of the chemical space around the core scaffold to improve potency and selectivity for a given target. For instance, in a series of 1,5-benzothiazepine (B1259763) derivatives, halogen substitutions on the phenyl ring were found to be important for their anticancer activity. nih.gov

Table 1: Examples of Biologically Active Brominated Heterocyclic Compounds

| Compound Class | Biological Target/Activity | Reference |

| 7-Bromo-1,5-benzothiazepine derivatives | Anticancer | nih.gov |

| 7-Bromo-2H-1,4-benzothiazin-3(4H)-one derivatives | Antibacterial, Antifungal | chemimpex.com |